7-O-Methyl morroniside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

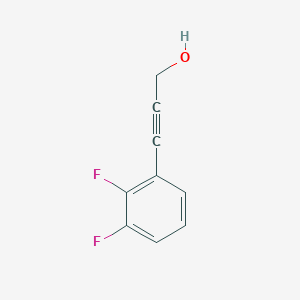

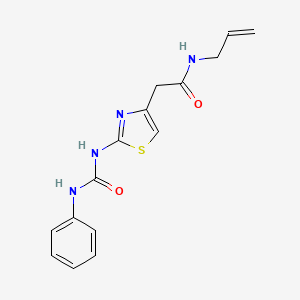

7-O-Methyl morroniside is an iridoid glycoside (IG) extracted from Cornus officinalis fructus, used in many traditional Chinese medicines .

Molecular Structure Analysis

The molecular formula of 7-O-Methyl morroniside is C18H28O11 . It has an average mass of 420.408 Da and a mono-isotopic mass of 420.163147 Da . The structure includes 9 of 10 defined stereocenters .Physical And Chemical Properties Analysis

7-O-Methyl morroniside has a density of 1.4±0.1 g/cm3, a boiling point of 604.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.9 mmHg at 25°C . It has an enthalpy of vaporization of 103.1±6.0 kJ/mol and a flash point of 211.8±25.0 °C . It has 11 H bond acceptors, 4 H bond donors, 6 freely rotating bonds, and 1 rule of 5 violations .Applications De Recherche Scientifique

Medicine and Pharmacy Research

7-O-Methyl morroniside is an iridoid glycoside and can be used for research in the fields of medicine and pharmacy . It is a bioactive compound that can be used in various pharmacological studies .

Neuroprotection

Numerous pharmacological studies have indicated that morroniside, a group of iridoid glycosides that 7-O-Methyl morroniside belongs to, plays a role in protecting the nervous system .

Treatment of Osteoarthritis

Morroniside has been found to be effective in treating osteoarthritis . This suggests that 7-O-Methyl morroniside could potentially be used in the treatment of this condition.

Inhibition of Platelet Aggregation

Morroniside has been shown to inhibit platelet aggregation . This indicates that 7-O-Methyl morroniside could potentially be used in the prevention or treatment of conditions related to blood clotting.

Prevention of Diabetic Angiopathies and Renal Damage

Morroniside has been found to prevent diabetic angiopathies and renal damage . This suggests that 7-O-Methyl morroniside could potentially be used in the prevention or treatment of these conditions.

Reduction of Bone Resorption

Morroniside has been found to reduce bone resorption . This indicates that 7-O-Methyl morroniside could potentially be used in the prevention or treatment of conditions related to bone loss.

α-Glucosidase Inhibitor

7-O-Methyl morroniside can be used as an α-glucosidase inhibitor in drugs and health foods for the prevention of glucose tolerance reduction, diabetes, and obesity .

Research on Kidney Diseases

7-O-Methyl morroniside is found in the fruit of Cornus officinalis, a traditional Chinese medicinal herb used for kidney diseases, including diabetic nephropathy . This suggests that 7-O-Methyl morroniside could potentially be used in the research of these conditions.

Mécanisme D'action

Target of Action

7-O-Methyl morroniside, an iridoid glycoside extracted from Cornus officinalis fructus , has been found to exhibit anti-inflammatory activity . The primary targets of 7-O-Methyl morroniside are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) . These enzymes play crucial roles in the progression of neurodegenerative disorders such as Alzheimer’s disease .

Mode of Action

7-O-Methyl morroniside interacts with its targets, AChE, BChE, and BACE1, in a specific manner. It has been found to inhibit AChE and BChE, which are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . In the case of BACE1, 7-O-Methyl morroniside shows noncompetitive type inhibitory effects . By inhibiting these enzymes, 7-O-Methyl morroniside can potentially alleviate the symptoms of neurodegenerative disorders.

Biochemical Pathways

7-O-Methyl morroniside affects several biochemical pathways. It activates the nuclear factor erythroid 2-related factor 2/antioxidant response elements (Nrf2/ARE) signaling pathway, which increases the antioxidant capacity of cells . This leads to a decrease in reactive oxygen species (ROS) levels, thereby reducing oxidative stress . Furthermore, 7-O-Methyl morroniside inhibits abnormal lipid metabolism, which is a factor in the development of neurodegenerative disorders .

Pharmacokinetics

It is known that the compound is a light gray powder and has a molecular weight of 420.41 . It is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . More research is needed to fully understand the pharmacokinetic properties of 7-O-Methyl morroniside.

Result of Action

The molecular and cellular effects of 7-O-Methyl morroniside’s action are significant. It promotes the differentiation of cells and inhibits apoptosis . It also increases the production of antioxidant enzymes such as superoxide dismutase (SOD) and NAD(P)H quinone dehydrogenase 1 (NQO1), reducing oxidative damage . Furthermore, it decreases the levels of inflammatory mediators and inhibits the process of ferroptosis in cells .

Action Environment

The action, efficacy, and stability of 7-O-Methyl morroniside can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It is recommended to store the compound at 4°C and protect it from light . Additionally, the compound’s solubility can be affected by the solvent used . More research is needed to fully understand how other environmental factors might influence the action of 7-O-Methyl morroniside.

Propriétés

IUPAC Name |

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODPOCIKVLNIL-BSUNYROJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Methyl morroniside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2683756.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2683757.png)

![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2683766.png)

![1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2683767.png)

![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)

![2-fluoro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2683769.png)